molecular formula C17H19IO2 B13932012 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene

1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene

Cat. No.: B13932012
M. Wt: 382.23 g/mol
InChI Key: TYHZKGQLFQNYSK-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, an iodine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways.

    Pathways Involved: The compound may affect signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[(4-ethoxyphenyl)methyl]-5-iodo-4-methoxybenzene and 1-[(4-ethoxyphenyl)methyl]-5-iodo-2-methylbenzene share structural similarities.

    Uniqueness: The presence of both the methoxy and methyl groups in this compound distinguishes it from other compounds.

Properties

Molecular Formula

C17H19IO2

Molecular Weight

382.23 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene

InChI

InChI=1S/C17H19IO2/c1-4-20-15-7-5-13(6-8-15)10-14-11-16(18)17(19-3)9-12(14)2/h5-9,11H,4,10H2,1-3H3

InChI Key

TYHZKGQLFQNYSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)I

Origin of Product

United States

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